10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
CAS No.:
Cat. No.: VC18787950
Molecular Formula: C38H22F12NO2P
Molecular Weight: 783.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H22F12NO2P |
|---|---|
| Molecular Weight | 783.5 g/mol |
| IUPAC Name | 10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
| Standard InChI | InChI=1S/C38H22F12NO2P/c1-51(2)54-52-33-29(21-11-23(35(39,40)41)17-24(12-21)36(42,43)44)15-19-7-3-5-9-27(19)31(33)32-28-10-6-4-8-20(28)16-30(34(32)53-54)22-13-25(37(45,46)47)18-26(14-22)38(48,49)50/h3-18H,1-2H3 |
| Standard InChI Key | AMHOSTWUPUDHQC-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)P1OC2=C(C3=CC=CC=C3C=C2C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=C(O1)C(=CC6=CC=CC=C65)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F |
Introduction
5-Bromo-2,4-difluoro-3-methylphenol is an organohalogen compound characterized by a bromine atom, two fluorine atoms, and a methyl group attached to a phenolic benzene ring. This compound belongs to the class of halogenated phenols, which are widely studied for their chemical reactivity and potential applications in pharmaceuticals, agrochemicals, and material sciences.
Synthesis
The synthesis of 5-Bromo-2,4-difluoro-3-methylphenol typically involves halogenation reactions on methyl-substituted phenols. A common method includes:
-
Starting Material: Methylphenol (e.g., m-cresol).
-
Step 1: Bromination using bromine or a brominating agent like N-bromosuccinimide (NBS).
-
Step 2: Fluorination via electrophilic substitution using reagents such as Selectfluor or other fluorinating agents.
These reactions are often conducted under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring.
Applications
5-Bromo-2,4-difluoro-3-methylphenol has garnered interest due to its unique chemical properties:
-
Pharmaceuticals:
-
Halogenated phenols are known for their antimicrobial and antifungal properties.
-
This compound could serve as a precursor in synthesizing bioactive molecules.
-
-
Agrochemicals:
-
Phenolic compounds with halogens are used in pesticides and herbicides due to their stability and effectiveness against pests.
-
-
Material Science:
-
Halogenated aromatic compounds are employed in the design of advanced materials such as liquid crystals or polymers with specific thermal and optical properties.
-
Safety and Environmental Impact
Halogenated phenols like 5-Bromo-2,4-difluoro-3-methylphenol may pose environmental risks due to their persistence and potential bioaccumulation:
-
Toxicity: These compounds can be toxic to aquatic organisms.
-
Degradation: Halogenated compounds degrade slowly in the environment.
-
Handling Precautions: Proper protective equipment should be used during handling to avoid skin or respiratory exposure.
Research Directions
Future studies on 5-Bromo-2,4-difluoro-3-methylphenol could focus on:
-
Developing efficient synthetic methods with higher yields and selectivity.
-
Investigating its biological activities through in vitro and in vivo studies.
-
Exploring its potential as a building block for complex organic molecules in drug discovery or material scie
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume